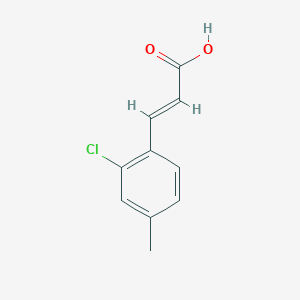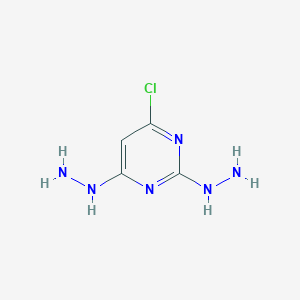
(2R,3R,4S,5R)-2-(6-Mercapto-9H-purin-9-yl)tetrahydro-2H-pyran-3,4,5-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3R,4S,5R)-2-(6-Mercapto-9H-purin-9-yl)tetrahydro-2H-pyran-3,4,5-triol is a complex organic compound that features a purine base attached to a tetrahydropyran ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-2-(6-Mercapto-9H-purin-9-yl)tetrahydro-2H-pyran-3,4,5-triol typically involves multi-step organic synthesis. The starting materials often include purine derivatives and tetrahydropyran intermediates. Key steps may involve:
Nucleophilic substitution: reactions to introduce the purine base.
Oxidation and reduction: steps to achieve the desired stereochemistry.
Protecting group strategies: to ensure selective reactions at specific sites.
Industrial Production Methods
Industrial production methods would likely focus on optimizing yield and purity while minimizing costs. This could involve:
Catalytic processes: to enhance reaction rates.
Continuous flow reactors: for large-scale synthesis.
Purification techniques: such as crystallization or chromatography to isolate the final product.
化学反应分析
Types of Reactions
(2R,3R,4S,5R)-2-(6-Mercapto-9H-purin-9-yl)tetrahydro-2H-pyran-3,4,5-triol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction of the purine ring can lead to dihydropurine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation products: Disulfides, sulfonic acids.
Reduction products: Dihydropurine derivatives.
Substitution products: Alkylated or acylated derivatives.
科学研究应用
Chemistry
Synthesis of nucleoside analogs: Used in the development of antiviral and anticancer agents.
Study of reaction mechanisms: Provides insights into the behavior of purine derivatives.
Biology
Enzyme inhibition: Acts as an inhibitor for certain enzymes involved in nucleotide metabolism.
Biomolecular interactions: Studied for its interactions with DNA and RNA.
Medicine
Drug development: Potential use in the development of therapeutic agents for diseases such as cancer and viral infections.
Diagnostic tools: Used in the design of probes for detecting specific biomolecules.
Industry
Chemical manufacturing: Used as an intermediate in the synthesis of other complex molecules.
Biotechnology: Applications in the development of biosensors and biocatalysts.
作用机制
The mechanism of action of (2R,3R,4S,5R)-2-(6-Mercapto-9H-purin-9-yl)tetrahydro-2H-pyran-3,4,5-triol involves its interaction with molecular targets such as enzymes and nucleic acids. The thiol group can form covalent bonds with active site residues of enzymes, leading to inhibition. The purine base can engage in hydrogen bonding and π-π interactions with nucleic acids, affecting their structure and function.
相似化合物的比较
Similar Compounds
(2R,3R,4S,5R)-2-(6-Hydroxy-9H-purin-9-yl)tetrahydro-2H-pyran-3,4,5-triol: Similar structure but with a hydroxyl group instead of a thiol group.
(2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)tetrahydro-2H-pyran-3,4,5-triol: Contains an amino group instead of a thiol group.
Uniqueness
The presence of the thiol group in (2R,3R,4S,5R)-2-(6-Mercapto-9H-purin-9-yl)tetrahydro-2H-pyran-3,4,5-triol imparts unique chemical reactivity, making it a valuable compound for specific applications such as enzyme inhibition and the formation of disulfide bonds.
属性
分子式 |
C10H12N4O4S |
|---|---|
分子量 |
284.29 g/mol |
IUPAC 名称 |
9-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]-3H-purine-6-thione |
InChI |
InChI=1S/C10H12N4O4S/c15-4-1-18-10(7(17)6(4)16)14-3-13-5-8(14)11-2-12-9(5)19/h2-4,6-7,10,15-17H,1H2,(H,11,12,19)/t4-,6+,7-,10-/m1/s1 |
InChI 键 |
BPIINOQXEGAJIX-GAWUUDPSSA-N |
手性 SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)N2C=NC3=C2NC=NC3=S)O)O)O |
规范 SMILES |
C1C(C(C(C(O1)N2C=NC3=C2NC=NC3=S)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Rel-(1R,2R,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B12928261.png)
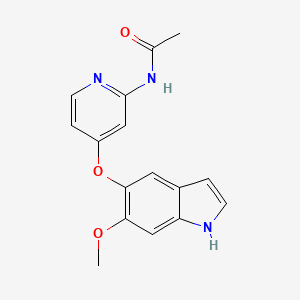
![6-(Pyrrolidin-1-yl)benzo[d]thiazol-2-amine hydrochloride](/img/structure/B12928292.png)
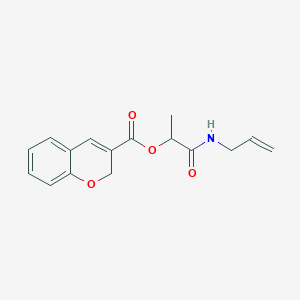
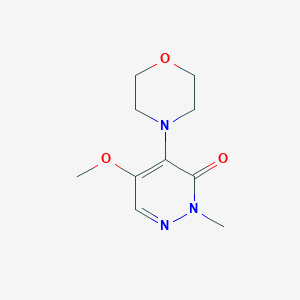
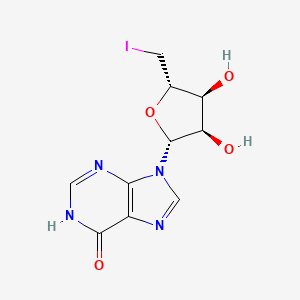

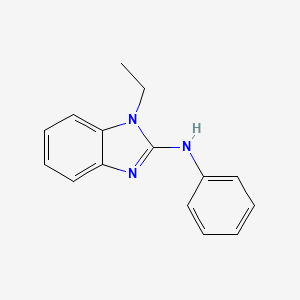
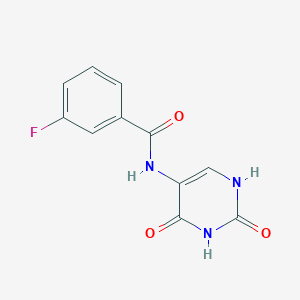

![tert-Butyl 7,7-difluoro-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B12928329.png)
